molecular formula C11H13N3O3 B1413204 3-(3-Azidopropoxy)-4-methylbenzoic acid CAS No. 2096985-39-4

3-(3-Azidopropoxy)-4-methylbenzoic acid

Cat. No. B1413204
CAS RN: 2096985-39-4
M. Wt: 235.24 g/mol
InChI Key: KXLYAQCQFWLEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Azidopropoxy)-4-methylbenzoic acid, also known as APB, is a chemical compound with an azide functional group. The molecular formula is C11H13N3O4 and the molecular weight is 251.24 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(3-Azidopropoxy)-4-methylbenzoic acid can be analyzed based on its molecular formula, C11H13N3O4 . The compound contains an azide functional group, which is a type of functional group characterized by the formula R-N3, where R is an organic group.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Azidopropoxy)-4-methylbenzoic acid can be inferred from its molecular structure. The compound has a molecular weight of 251.24 g/mol . It contains an azide functional group, which is a type of functional group characterized by the formula R-N3, where R is an organic group.

Scientific Research Applications

1. Chemical Synthesis and Molecular Structure

3-(3-Azidopropoxy)-4-methylbenzoic acid may be used in the synthesis of complex chemical compounds. For instance, in the study of the synthesis of specific aromatic constituents of calichemicins, similar compounds like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid have been synthesized, indicating the potential use of 3-(3-Azidopropoxy)-4-methylbenzoic acid in similar synthetic pathways (Laak & Scharf, 1989). Additionally, the crystal and molecular structures of related compounds like methyl 4-hydroxybenzoate have been extensively studied, providing insights into the structural and electronic properties of these compounds (Sharfalddin et al., 2020).

2. Polymers and Materials Science

Benzoic acid derivatives, including 3-(3-Azidopropoxy)-4-methylbenzoic acid, may find applications in the field of polymers and materials science. For example, benzoic acid and its substitutes have been used to dope polyaniline, a conducting polymer, impacting its electrical and thermal properties (Amarnath & Palaniappan, 2005). Such applications suggest the potential use of 3-(3-Azidopropoxy)-4-methylbenzoic acid in enhancing the properties of polymers.

3. Liquid Crystal Research

In the field of liquid crystal research, benzoic acid derivatives have been used to synthesize unsymmetrical bent-core liquid crystals. Compounds derived from 3-amino-2-methylbenzoic acid, for example, have shown potential in creating materials with unique phase behavior and optical properties (Paul et al., 2013). This suggests that 3-(3-Azidopropoxy)-4-methylbenzoic acid could be explored for similar applications in developing new liquid crystalline materials.

4. Pharmaceutical and Cosmetic Applications

Although the specific use of 3-(3-Azidopropoxy)-4-methylbenzoic acid in pharmaceuticals and cosmetics is not directly documented, related compounds like 4-hydroxybenzoic acid have been used as platform intermediates for value-added bioproducts in these industries (Wang et al., 2018). This indicates the potential for 3-(3-Azidopropoxy)-4-methylbenzoic acid to be used in the synthesis of cosmetic or pharmaceutical ingredients.

5. Environmental and Analytical Chemistry

In environmental and analytical chemistry, benzoic acid derivatives have been studied for their interactions and transformations. For instance, the carboxylation of o-cresol to 3-methylbenzoic acid under methanogenic conditions has been investigated, which could be relevant for understanding the environmental behavior of similar compounds like 3-(3-Azidopropoxy)-4-methylbenzoic acid (Bisaillon et al., 1991).

properties

IUPAC Name

3-(3-azidopropoxy)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-8-3-4-9(11(15)16)7-10(8)17-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLYAQCQFWLEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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